(-)-Indolactam V is a synthetically accessible indole alkaloid that represents the core structure of the teleocidin class of natural products. It functions as a potent, high-affinity activator of conventional and novel Protein Kinase C (PKC) isozymes by mimicking the endogenous second messenger diacylglycerol (DAG) and binding to the C1 domain. This activity, combined with its amenability to chemical modification, makes (-)-Indolactam V a critical procurement choice for both mechanistic studies of PKC signaling and as a foundational scaffold for the development of novel PKC modulators.
Substituting (-)-Indolactam V is not feasible due to the strict stereochemical requirements of the PKC binding domain. The biological activity resides exclusively in the (-)-enantiomer, with the (+)-enantiomer being reported as inactive, making it a critical negative control but an unacceptable substitute for activation studies. Furthermore, while phorbol esters like Phorbol 12-myristate 13-acetate (PMA) also activate PKC, they belong to a different structural class, which can lead to distinct downstream signaling outcomes and differing patterns of isozyme selectivity. For applications requiring the specific indolactam scaffold, such as the synthesis of advanced analogs or probes like pendolmycin or lyngbyatoxin A, there is no direct substitute for (-)-Indolactam V as a precursor.
The primary procurement driver for (-)-Indolactam V is its strict stereospecific activity. Direct comparative studies demonstrate that the (-)-enantiomer possesses potent tumor-promoting and PKC-activating capabilities, whereas the (+)-enantiomer is devoid of this activity. This absolute difference makes the (-)-enantiomer essential for achieving the desired biological effect and renders the (+)-form a perfect negative control for confirming PKC-dependent mechanisms.
| Evidence Dimension | Tumor-promoting activity |
| Target Compound Data | Active |
| Comparator Or Baseline | (+)-Indolactam-V: Inactive |
| Quantified Difference | Qualitative (Active vs. Inactive) |
| Conditions | In vivo and in vitro assays related to tumor promotion. |
For researchers needing to definitively attribute a biological effect to PKC activation, the inactive (+)-enantiomer is an indispensable negative control, making the procurement of the specific (-)-enantiomer essential.
(-)-Indolactam V demonstrates nanomolar binding affinity for novel PKC isoforms while showing significantly lower affinity for conventional isoforms. For example, its binding affinity (Ki) for a PKCη surrogate peptide was 3.36 nM, whereas its affinity for a PKCγ (a conventional isoform) surrogate was over 300 times weaker at 1.03 µM. This preferential binding to novel isoforms is a key differentiator from pan-PKC activators.
| Evidence Dimension | Binding Affinity (Ki) |
| Target Compound Data | 3.36 nM (PKCη surrogate, novel) |
| Comparator Or Baseline | 1.03 µM (PKCγ surrogate, conventional) |
| Quantified Difference | >306-fold higher affinity for the novel PKCη surrogate compared to the conventional PKCγ surrogate |
| Conditions | Competitive binding assay with surrogate peptides for PKC C1 domains. |
This allows researchers to preferentially probe signaling pathways mediated by novel PKC isozymes (δ, ε, η, θ), a level of specificity not achievable with less selective activators.
The synthetic tractability of (-)-Indolactam V makes it a superior choice as a foundational building block. Its structure has been successfully and strategically elaborated through late-stage functionalization, such as C7-bromination followed by cross-coupling, to yield more complex natural products. This established synthetic utility demonstrates its robustness and compatibility with advanced chemical transformations, a critical factor for procurement in medicinal chemistry and drug discovery programs.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Serves as a key intermediate for the total synthesis of Lyngbyatoxin A, Teleocidin A-2, and Pendolmycin. |
| Comparator Or Baseline | More complex natural products (e.g., teleocidins) which are less synthetically accessible for modification. |
| Quantified Difference | Enables divergent, multi-target synthesis from a single, procurable core structure. |
| Conditions | Multi-step organic synthesis, including late-stage C-H functionalization and cross-coupling reactions. |
For synthetic chemists, procuring (-)-Indolactam V provides a validated, reliable starting point for creating diverse libraries of PKC modulators or accessing complex natural products, saving significant development time.
When research requires unambiguous confirmation that a cellular response is mediated by PKC, (-)-Indolactam V is the appropriate choice. Its use alongside the biologically inactive (+)-Indolactam V allows for rigorous, publication-quality validation of the signaling pathway.
For drug discovery and chemical biology labs, this compound is the preferred starting material for creating libraries of new PKC activators or inhibitors. Its proven stability and reactivity in complex synthetic routes make it a reliable and efficient scaffold for generating proprietary analogs with potentially improved isoform selectivity or therapeutic properties.
Given its significantly higher binding affinity for novel PKC isoforms (like PKCη) compared to conventional ones (like PKCγ), (-)-Indolactam V is the logical choice for experiments designed to dissect the specific roles of nPKCs in cellular processes such as proliferation, differentiation, and apoptosis.